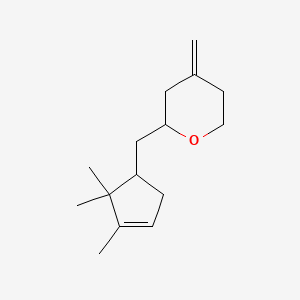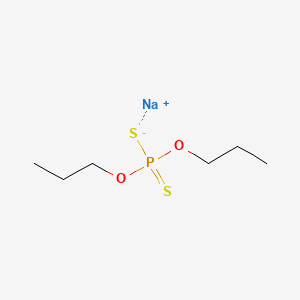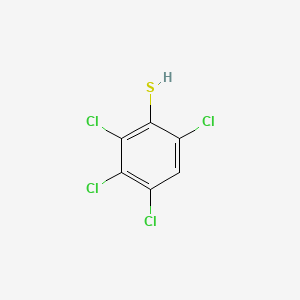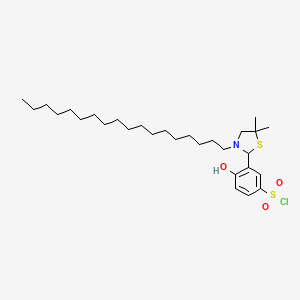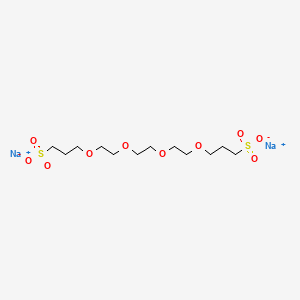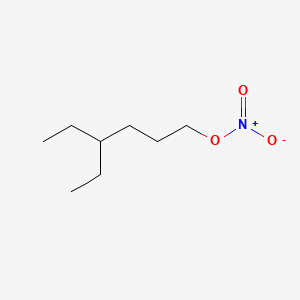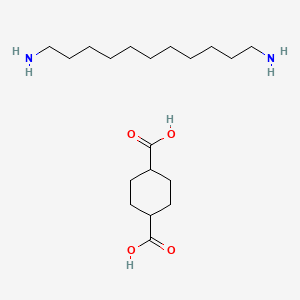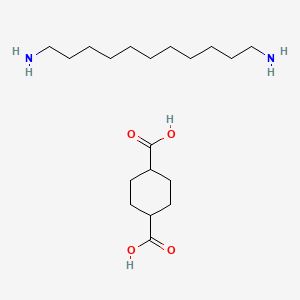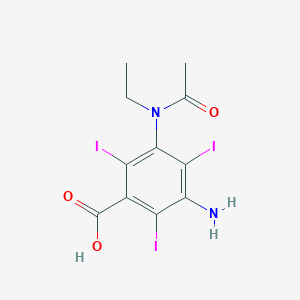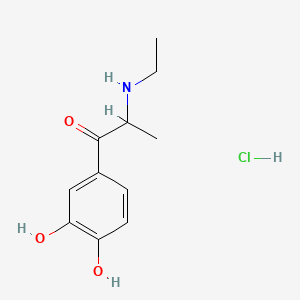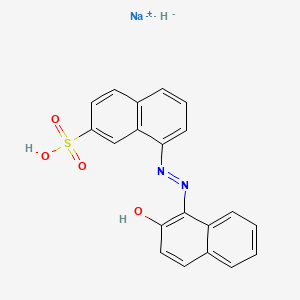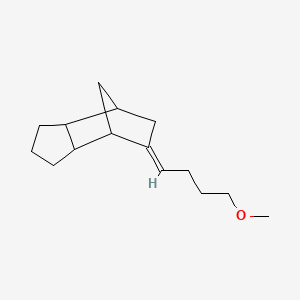
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a fused ring system with multiple chiral centers, making it an interesting subject for synthetic chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include Diels-Alder reactions, followed by hydrogenation and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
化学反应分析
Types of Reactions
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, altering the compound’s properties.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce new functional groups, such as halides or amines.
科学研究应用
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene has several scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may be explored for drug development, targeting specific molecular pathways or receptors.
Industry: It can be used in the production of specialty chemicals, fragrances, and materials with unique properties.
作用机制
The mechanism of action of Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules.
相似化合物的比较
Similar Compounds
Octahydro-4,7-methano-1H-indene: Lacks the methoxybutylidene group, resulting in different reactivity and properties.
Methoxybutylidene-indene: Contains the methoxybutylidene group but lacks the octahydro and methano modifications.
Uniqueness
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications.
属性
CAS 编号 |
93981-69-2 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
(8E)-8-(4-methoxybutylidene)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C15H24O/c1-16-8-3-2-5-11-9-12-10-15(11)14-7-4-6-13(12)14/h5,12-15H,2-4,6-10H2,1H3/b11-5+ |
InChI 键 |
XRHVLQZJSWNRMK-VZUCSPMQSA-N |
手性 SMILES |
COCCC/C=C/1\CC2CC1C3C2CCC3 |
规范 SMILES |
COCCCC=C1CC2CC1C3C2CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



